BMS-470539 dihydrochloride
Overview
Description
BMS-470539 dihydrochloride is a highly potent and selective melanocortin-1 receptor (MC-1R) agonist . It was discovered in 2003 as part of an effort to understand the role of the MC 1 receptor in immunomodulation . It has been used in scientific research to determine its role in inflammatory processes .
Molecular Structure Analysis
The molecular formula of BMS-470539 dihydrochloride is C32H41N5O4.2HCl . The molecular weight is 632.62 .Chemical Reactions Analysis
BMS-470539 dihydrochloride is a potent, selective melanocortin MC 1 receptor agonist . It exhibits anti-inflammatory properties following ischemia-reperfusion in the vasculature .Physical And Chemical Properties Analysis
BMS-470539 dihydrochloride is a white to beige solid . It is soluble to 100 mM in water and to 100 mM in DMSO .Scientific Research Applications
Anti-inflammatory Properties in Neutrophils : BMS-470539 has been found to suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated human neutrophils. It inhibits the expression of pro-inflammatory cytokines and the phosphorylation of MAPK pathways and NF-κB, and also prevents LPS-delayed neutrophil apoptosis (Lee et al., 2019).
In Vivo Anti-inflammatory Activity : In vivo studies demonstrated that BMS-470539 reduces LPS-induced TNF-α production and leukocyte infiltration in mice, indicating its potent anti-inflammatory effects. It also showed efficacy in a delayed-type hypersensitivity model, reducing paw swelling comparably to dexamethasone (Kang et al., 2006).
Treatment of Acute Lung Injury : BMS-470539 significantly improved conditions in a mouse model of lipopolysaccharide-induced acute lung injury, reducing pulmonary edema, inflammatory response, neutrophil infiltration, and increasing survival rates in a multiple organ failure model (Jang et al., 2019).
Impact on Neuroinflammation and Brain Injury : The activation of MC1R with BMS-470539 has been shown to attenuate early brain injury following subarachnoid hemorrhage by suppressing neuroinflammation through the AMPK/TBK1/NF-κB pathway (Xu et al., 2019).
Therapeutic Potential in Rheumatoid Arthritis : BMS-470539 has demonstrated potential in the treatment of rheumatoid arthritis by inducing senescence in synovial fibroblasts, leading to a pro-repair phenotype and reduction in inflammation (Onuora, 2020).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAOBJHRUKFKIH-YDVFRNEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BMS-470539 dihydrochloride | |
CAS RN |
2341796-82-3 | |
Record name | BMS-470539 dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3M9MP8GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.